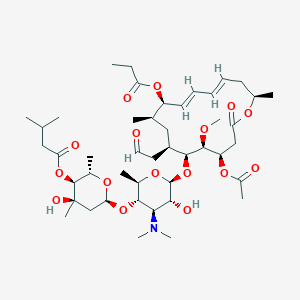
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Josamycin propionate is a macrolide antibiotic derived from Josamycin, which is produced by the bacterium Streptomyces narbonensis. It is used primarily for its antimicrobial properties, effective against a wide range of pathogens including Gram-positive bacteria, Mycoplasma pneumoniae, Neisseria gonorrhoeae, Neisseria meningitidis, and Bordetella pertussis . Josamycin propionate is a tasteless derivative, making it suitable for pediatric use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Josamycin propionate is synthesized by esterifying Josamycin with propionic acid. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester without significant side reactions .
Industrial Production Methods: Industrial production of Josamycin propionate involves fermentation of Streptomyces narbonensis to produce Josamycin, followed by chemical modification to form the propionate ester. The process includes steps such as fermentation, extraction, purification, and esterification .
Chemical Reactions Analysis
Types of Reactions: Josamycin propionate undergoes various chemical reactions, including:
Oxidation: Josamycin propionate can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxygenated derivatives .
Scientific Research Applications
Josamycin propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on bacterial protein synthesis and its potential to inhibit bacterial growth.
Industry: Employed in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Josamycin propionate exerts its effects by inhibiting bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at high concentrations . The molecular targets include the 50S ribosomal protein L4, which is essential for bacterial protein synthesis .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness of Josamycin Propionate: Josamycin propionate is unique due to its favorable pharmacokinetic profile, including better gastrointestinal tolerance and suitability for pediatric use. It also has a lower tendency to induce resistance compared to other macrolides .
Properties
CAS No. |
40922-77-8 |
|---|---|
Molecular Formula |
C45H73NO16 |
Molecular Weight |
884.1 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |
InChI Key |
NBWASFCRCRXRKF-YCHKUYILSA-N |
SMILES |
CCC(=O)OC1C=CC=CCC(OC(=O)CC(C(C(C(CC1C)CC=O)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)OC)OC(=O)C)C |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Canonical SMILES |
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Key on ui other cas no. |
40922-77-8 |
Synonyms |
Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate; 9-Propiponyljosamycin; Josamy; Josaxin; Leucomycin V 3-acetate 4''-(3-methylbutanoate)9-propanoate; Leucomycin V 3-acetate 9-propanoate 4''-(3-methylbutanoate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















